molecular formula C18H23N3O3 B2547435 Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 865626-62-6

Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B2547435
CAS RN: 865626-62-6
M. Wt: 329.4
InChI Key: LCYZWFVXVIFYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate compound is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures and the presence of multiple rings that are interconnected in a spiro fashion, meaning that they share a single atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the 1,3,8-triazaspiro[4.5]decane moiety suggests a structure with multiple nitrogen atoms, which could be of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been described in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through efficient and scalable routes, providing a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems . Similarly, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal led to isomeric condensation products, showcasing the reactivity of such spirocyclic compounds towards nucleophilic reagents .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structure of related compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD data, revealing its crystallization in the monoclinic crystal system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions . The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate also showed mirror symmetry and a chair conformation for the hexahydropyrimidine ring .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds with various electrophilic agents has been studied, as seen in the decarboxylation and electrophilic substitution in 3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazines . These reactions allow for the selective synthesis of new functionalized compounds, which can be confirmed by spectroscopic methods and crystallography.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers showed that the crystal structures are stabilized by hydrogen bonds, forming chains along specific crystallographic directions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential interactions with biological targets.

Scientific Research Applications

Mirror Symmetry and Conformational Analysis

Studies such as those by Dong et al. (1999) on the crystal structure of a closely related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, highlight its mirror symmetry and the conformational preferences of its cyclic components. This research contributes to the understanding of molecular symmetry and conformation in spiro compounds, which is crucial for designing drugs and materials with specific properties Dong et al., 1999.

Synthesis and Chemical Reactivity

Srinivasan et al. (2012) developed a novel synthetic route for a spirocyclic amide derivative, showcasing the compound's utility in creating biologically active molecules. This work emphasizes the importance of tert-butyl triazaspirodecenone derivatives in synthesizing new chemical entities Srinivasan et al., 2012.

Potential Biological Activities

Research on derivatives of similar spirocyclic compounds has demonstrated their potential as building blocks in drug discovery, particularly in the development of inhibitors for various biological targets. The versatility of these compounds in synthetic organic chemistry allows for the exploration of new therapeutic agents Fleita et al., 2013.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the resources I have. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-17(2,3)24-16(23)21-11-9-18(10-12-21)15(22)19-14(20-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZWFVXVIFYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-amino-4-(aminocarbonyl)piperidine-1-carboxylate (120 mg, 0.493 mmol) and trimethyl orthobenzoate (198 mg, 1.09 mmol) in toluene (7 mL) was heated at 110° C. for 18 h. The reaction was concentrated and the crude product was purified by silica gel chromatography, eluting with a gradient of 0 to 5% methanol:dichloromethane to give the title compound (50 mg). MS: m/z=330.2 (M+1).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.